molecular formula C11H10BrF3O2 B8151661 Ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate

Ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate

Cat. No.: B8151661
M. Wt: 311.09 g/mol
InChI Key: PRWLZEBLMRLBHB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H10BrF3O2 It is a derivative of benzoic acid, characterized by the presence of bromine, methyl, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Friedel-Crafts acylation, followed by esterification. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.

Major Products

    Substitution: Formation of substituted benzoates, such as ethyl 3-azido-4-methyl-5-(trifluoromethyl)benzoate.

    Reduction: Formation of ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of ethyl 3-bromo-4-carboxy-5-(trifluoromethyl)benzoate.

Scientific Research Applications

Ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those requiring trifluoromethyl groups for enhanced biological activity.

    Material Science: Utilized in the synthesis of fluorinated materials with unique properties, such as increased thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate in biological systems is not well-documented. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through its bromine and trifluoromethyl groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-5-(trifluoromethyl)benzoate
  • Ethyl 3-chloro-4-methyl-5-(trifluoromethyl)benzoate
  • Ethyl 3-bromo-4-methylbenzoate

Uniqueness

Ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is unique due to the combination of bromine, methyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c1-3-17-10(16)7-4-8(11(13,14)15)6(2)9(12)5-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWLZEBLMRLBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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